4-(Tert-butyl)oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyl)oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)oxazole-5-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of tert-butyl isocyanide with aldehydes in the presence of a catalyst such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to form the oxazole ring . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite for the cyclization of substituted aldoximes and alkynes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of scalable and eco-friendly processes, are likely employed. The use of metal-free synthetic routes is also gaining traction due to their cost-effectiveness and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tert-butyl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the oxazole ring can yield bromooxazoles, while coupling reactions can produce various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyl)oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(Tert-butyl)oxazole-5-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the compound can inhibit biofilm formation by Staphylococcus aureus, which is crucial for its antimicrobial activity . The exact pathways and molecular targets vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A five-membered heterocycle with one nitrogen and one sulfur atom, often used in medicinal chemistry.
Uniqueness: 4-(Tert-butyl)oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11NO3 |
---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-tert-butyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)12-4-9-6/h4H,1-3H3,(H,10,11) |
InChI-Schlüssel |
SJOFRBODFRBLKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(OC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.